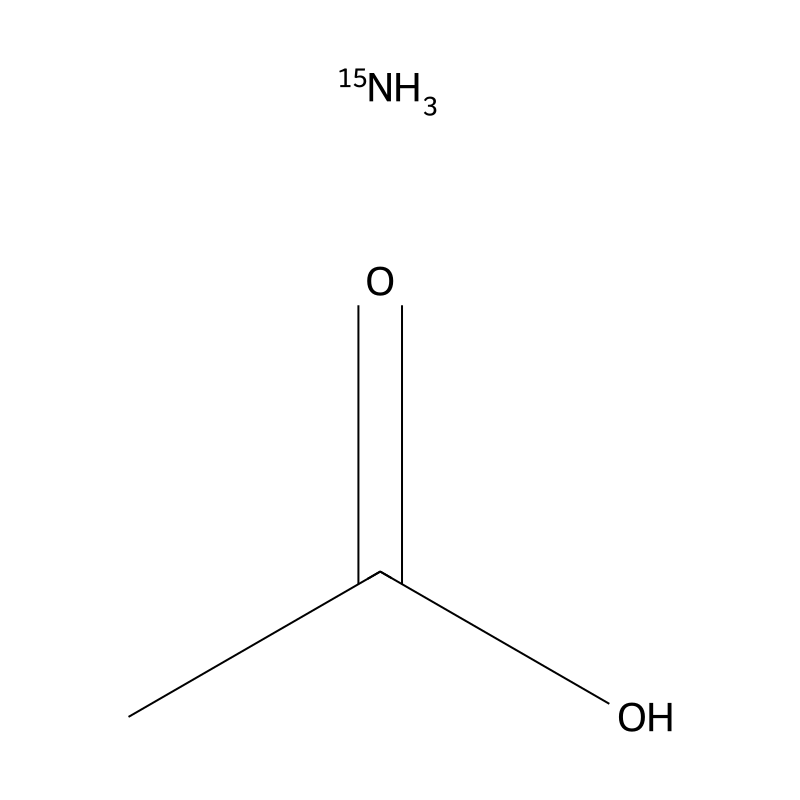Ammonium-15N acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Nitrogen Tracing and Metabolism Studies
One of the primary applications of Ammonium-15N acetate lies in nitrogen tracing and metabolism studies. By incorporating ¹⁵N into the molecule, researchers can track the uptake, utilization, and fate of nitrogen in living organisms, including plants, animals, and microorganisms. This technique is crucial for understanding various biological processes, such as:
- Nitrogen fixation: Studying the process by which atmospheric nitrogen (N₂) is converted into usable forms by specific bacteria and archaea.
- Plant nitrogen uptake and utilization: Investigating how plants absorb and utilize nitrogen from various sources, including fertilizers and symbiotic relationships with nitrogen-fixing bacteria.
- Microbial nitrogen transformations: Understanding the role of microbes in various nitrogen cycling processes, such as nitrification, ammonification, and denitrification.
Isotope Ratio Mass Spectrometry (IRMS) Analysis
- Quantifying nitrogen sources in ecological studies: Identifying the source of nitrogen used by organisms in an ecosystem, such as differentiating between fertilizer-derived nitrogen and naturally occurring sources.
- Investigating nitrogen pollution: Tracing the movement and fate of nitrogen from various sources, such as agricultural runoff, in environmental systems.
Ammonium-15N acetate is a stable isotope-labeled compound, specifically a nitrogen-15 isotopologue of ammonium acetate. Its molecular formula is , and it is represented by the Chemical Abstracts Service (CAS) number 86451-35-6. This compound appears as a white crystalline solid, often with a slight vinegar-like odor, and is highly soluble in water . The presence of the nitrogen-15 isotope makes it particularly useful in various scientific applications, especially in tracing studies and metabolic research.
- In biological research, Ammonium-15N acetate is used as a tracer molecule. Scientists can introduce it into an organism and track the incorporation of ¹⁵N into biomolecules like amino acids and proteins [, ].
- This allows them to study nitrogen metabolism, nitrogen fixation processes in plants, and other pathways involving nitrogen transformations [, ].
In addition, it can participate in reactions involving acetic acid and ammonia, where it is formed through the neutralization reaction:
This compound can also react with strong acids and bases, leading to the formation of salts and other derivatives .
Ammonium-15N acetate serves as a nitrogen source in biological systems. It is utilized in various metabolic pathways, particularly in studies involving nitrogen metabolism. The incorporation of the nitrogen-15 isotope allows researchers to trace nitrogen fluxes in biological processes, such as amino acid synthesis and protein metabolism. This isotopic labeling enables precise tracking of metabolic pathways in organisms, facilitating a deeper understanding of nutrient cycling and metabolism .
The synthesis of ammonium-15N acetate typically involves the reaction of ammonia with acetic acid under controlled conditions. The process can be summarized as follows:
- Reactants Preparation: Prepare a solution of ammonia (ammonium hydroxide) and acetic acid.
- Reaction: Combine the two solutions while maintaining a controlled temperature to ensure complete reaction.
- Isolation: The resulting ammonium-15N acetate can be crystallized from the solution by evaporating excess water or by cooling the solution.
This method allows for high yields of the labeled compound while ensuring that the nitrogen-15 isotope is incorporated into the product .
Ammonium-15N acetate has several applications across different fields:
- Metabolic Studies: Used extensively in tracer studies to investigate nitrogen metabolism in plants and animals.
- Agricultural Research: Helps in understanding nutrient uptake and utilization in crops.
- Environmental Science: Assists in studying nitrogen cycling within ecosystems.
- Analytical Chemistry: Employed as a standard reference material for various analytical techniques.
These applications leverage the unique properties of the nitrogen-15 isotope for enhanced sensitivity and specificity in detection methods .
Research involving ammonium-15N acetate often focuses on its interactions with other compounds and biological systems. For example, studies have demonstrated how this compound affects nitrogen assimilation rates in plants when introduced into soil systems. Additionally, it has been used to explore interactions with microbial communities, providing insights into how different organisms utilize available nitrogen sources .
Several compounds share similarities with ammonium-15N acetate, particularly those that contain ammonium or acetate groups. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ammonium Acetate | C2H7NO2 | Non-labeled version; widely used as a buffer agent. |
| Sodium Acetate | C2H3NaO2 | Used as a buffering agent; less soluble than ammonium acetate. |
| Potassium Acetate | C2H3K0 | Similar buffering capacity; used in food preservation. |
| Calcium Acetate | C4H6CaO4 | Used as a calcium supplement; less soluble than ammonium acetate. |
Uniqueness of Ammonium-15N Acetate: The key distinguishing feature of ammonium-15N acetate is its stable isotope labeling with nitrogen-15, which allows for specific tracking in metabolic studies that is not possible with its non-labeled counterparts .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






